2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Description

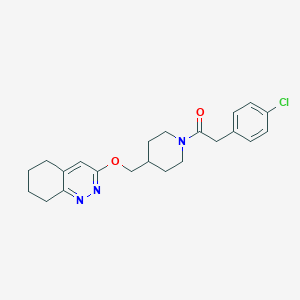

2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a synthetic small molecule featuring a 4-chlorophenyl group attached to an ethanone backbone. The piperidine moiety at the 1-position is substituted with a ((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl group, introducing a bicyclic tetrahydrocinnolin system. The compound’s design likely aims to optimize binding affinity and selectivity through steric and electronic effects derived from its chlorophenyl and tetrahydrocinnolin components .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O2/c23-19-7-5-16(6-8-19)13-22(27)26-11-9-17(10-12-26)15-28-21-14-18-3-1-2-4-20(18)24-25-21/h5-8,14,17H,1-4,9-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOHWBGUWMWUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure incorporates a chlorophenyl group and a piperidine moiety linked to a tetrahydrocinnoline derivative, which is essential for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus often display moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2-(4-Chlorophenyl)-... | Salmonella typhi | Moderate to Strong |

| 2-(4-Chlorophenyl)-... | Bacillus subtilis | Moderate to Strong |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for some synthesized derivatives were reported as follows:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | AChE | 2.14±0.003 |

| Compound B | Urease | 0.63±0.001 |

These results indicate that certain derivatives of the compound exhibit strong enzyme inhibition, which could have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .

The mechanism by which this compound exhibits its biological activity involves several pathways:

- Binding Interactions : Docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its pharmacological effectiveness .

- Enzyme Interaction : The inhibition of AChE suggests a potential role in neuropharmacology, while urease inhibition indicates possible applications in managing urinary disorders .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound). For example:

- A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of various piperidine derivatives and their biological evaluations, reporting significant antibacterial and enzyme inhibitory activities .

- Another research effort involved testing the synthesized compounds against multiple bacterial strains and assessing their enzyme inhibition capabilities through established protocols .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related analogs from published literature:

*Estimated based on structural analysis.

Key Comparative Insights :

Structural Complexity: The target compound’s tetrahydrocinnolin moiety distinguishes it from simpler analogs like ’s pyrazole derivative. The bicyclic system may enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors . ’s nitrophenyl group introduces polarizability and redox activity, contrasting with the target’s ether-linked tetrahydrocinnolin, which prioritizes stability and lipophilicity .

Functional Group Impact: The 4-hydroxypiperidine in and improves solubility and hydrogen-bonding capacity, whereas the target’s tetrahydrocinnolin-oxy-methyl substituent emphasizes steric bulk and aromatic interactions .

The tetrahydrocinnolin system in the target may mimic natural product scaffolds, a strategy employed in pseudo-natural product libraries to discover novel bioactive compounds .

Pharmacokinetic Considerations :

- The target’s higher molecular weight (~414.9 g/mol) compared to –3 compounds may reduce oral bioavailability but could enhance target residence time in tissues. Its ether linkage may mitigate metabolic degradation compared to ester-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.